molecular formula C15H18BrNOS B2519774 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one CAS No. 700349-37-7

4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B2519774
CAS No.: 700349-37-7
M. Wt: 340.28
InChI Key: NCQUIAHNAXPVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one belongs to the class of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, a scaffold identified as a versatile chemical structure with high relevance for antiviral drug development . Scientific studies on closely related analogs have demonstrated that this core scaffold possesses significant biological activity. Specifically, derivatives have been found to inhibit human coronavirus 229E replication in vitro, with one lead compound exhibiting an EC50 value of 5.5 µM, which is comparable to a known coronavirus inhibitor . The 1-thia-4-azaspiro[4.5]decan-3-one scaffold is also recognized for its broad medicinal significance, with research indicating potential for antimicrobial applications . Furthermore, spiro-thiazolidinone structures, in general, are considered privileged motifs in medicinal chemistry due to their wide spectrum of pharmacological activities, which also includes anti-HIV and antifungal properties . This makes this compound a compound of interest for researchers investigating new antiviral and antimicrobial agents, as well as for those exploring the structure-activity relationships of bioactive spiro-heterocycles.

Properties

IUPAC Name

4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNOS/c1-11-6-8-15(9-7-11)17(14(18)10-19-15)13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQUIAHNAXPVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of cyclic ketones, amines, and thioglycolic acid. This reaction is often catalyzed by mesoporous MCM-41-supported Schiff base and CuSO4·5H2O in toluene, yielding high amounts of the desired spiro thiazolidinone derivatives . The reaction conditions are optimized to achieve high yields, often up to 97%, and the catalyst can be reused multiple times without significant loss of activity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as MCM-41-supported Schiff base and CuSO4·5H2O, is advantageous due to their recyclability and high catalytic activity . The scalability of these methods has been demonstrated, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membranes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Fluorophenyl Derivatives

  • 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 2) :

    • Physical Properties : Pale yellow crystals with a higher melting point (142–143 °C) compared to the brominated analog.
    • Spectral Data : IR C=O stretch at 1677 cm⁻¹; ^1H-NMR lacks the methyl group signal, simplifying the aromatic region (δ 7.22 ppm).
    • Activity : Demonstrated moderate antimicrobial activity but lower anticancer efficacy than brominated derivatives .
  • 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one (Compound 3): Physical Properties: Pale yellow powder with a lower melting point (125–126 °C), attributed to reduced crystallinity from the methyl group.

Chlorophenyl Derivatives

  • 4-(2-Chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound F) :
    • Physical Properties : White crystals with a melting point of 105–107 °C.
    • Activity : Exhibited weaker antifungal activity than brominated analogs, suggesting bromine’s electron-withdrawing effect enhances target binding .

Heterocyclic Ring-Modified Analogs

  • 4-(Thiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound K) :

    • Physical Properties : Higher melting point (172–173 °C) due to aromatic thiazole stabilization.
    • Activity : Demonstrated superior antibacterial activity (MIC = 8 µg/mL) compared to bromophenyl derivatives, likely due to thiazole’s hydrogen-bonding capacity .
  • 4-(6-Methoxy-2-benzothiazolyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one (CAS 113767-24-1): Structural Features: The benzothiazole moiety introduces π-π stacking interactions, enhancing binding to enzyme active sites. Activity: Reported to inhibit viral proteases at nanomolar concentrations, outperforming bromophenyl variants in antiviral assays .

Anticancer Activity

  • Target Compound : Exhibited IC₅₀ = 12 µM against breast cancer cell lines (MCF-7), attributed to bromine’s electronegativity stabilizing ligand-receptor interactions .
  • 4-(4-Fluorophenyl) Analog (Compound 2) : Lower potency (IC₅₀ = 28 µM), highlighting bromine’s critical role in cytotoxicity .

Antimicrobial Activity

  • Fused Heterocyclic Derivatives: Compounds with sulfonyl-linked dihydrothienopyridine groups (e.g., Compound 6) showed MIC = 4 µg/mL against E. coli, outperforming simpler aryl-substituted spirothiazolidinones by 4-fold .
  • Electron-Withdrawing Substituents : Nitro or chloro groups (e.g., Compound 86) enhanced antifungal activity (MIC = 2 µg/mL vs. Candida albicans), whereas bromine’s bulkiness reduced efficacy in some cases .

Antiviral Activity

  • Human Coronavirus Inhibitors : The bromophenyl-containing reference compound (EC₅₀ = 3.3 µM) outperformed fluorophenyl analogs (EC₅₀ = 5.5–10 µM) in inhibiting HCoV-229E replication .

Structural and Functional Trends

Compound Substituent Melting Point (°C) Key Activity (IC₅₀/MIC)
Target Compound 4-Br, 8-CH₃ 130–131 IC₅₀ = 12 µM (MCF-7)
4-(4-Fluorophenyl) (2) 4-F 142–143 IC₅₀ = 28 µM (MCF-7)
4-(Thiazol-2-yl) (K) Thiazole 172–173 MIC = 8 µg/mL (E. coli)
4-(6-Methoxy-benzothiazolyl) Benzothiazole, CH₃O N/A EC₅₀ = 0.8 µM (Protease)

Key Trends :

Halogen Effects : Bromine enhances anticancer/antiviral activity but may reduce antifungal efficacy due to steric hindrance.

Heterocyclic Modifications : Thiazole/benzothiazole groups improve antibacterial activity via enhanced target engagement.

Lipophilicity : 8-Methyl substitution improves pharmacokinetic properties but may lower melting points .

Biological Activity

Overview

4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound that belongs to the class of spiro compounds, characterized by its unique spirocyclic structure where two rings are interconnected through a single atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a bromophenyl group, a thia-azaspirodecane core, and a ketone functional group. Its molecular formula is C15H18BrNOSC_{15}H_{18}BrNOS, and it possesses notable physicochemical properties that enhance its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular Weight345.27 g/mol
InChIInChI=1S/C15H18BrNOS/c1-11-6-8-15(9-7-11)17(14(18)10-19-15)13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Although the precise mechanisms are not fully elucidated, it is believed to exert its effects through:

  • Antimicrobial Activity : The compound has shown significant inhibition against various bacterial strains, likely through the disruption of cell membrane integrity or inhibition of key metabolic enzymes.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

In research conducted on various derivatives of spiro compounds, including this compound, significant antimicrobial activities were observed:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15 - 23
Escherichia coli12 - 18
Candida albicans14 - 20

These results indicate that the compound exhibits broad-spectrum antimicrobial properties.

Anticancer Activity

A study focused on the synthesis and evaluation of various thiazolidinone derivatives indicated that this compound has potential anticancer activity. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)28

Case Study 1: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of several spiro compounds was evaluated using disc diffusion methods. The results indicated that the presence of the bromophenyl group significantly enhanced the antimicrobial activity of the tested compounds compared to their non-brominated counterparts.

Case Study 2: Anticancer Screening

A series of anticancer screenings were performed on synthesized derivatives including this compound. The findings suggested that structural modifications could lead to increased potency against specific cancer types, emphasizing the importance of structure–activity relationship (SAR) studies in drug development.

Q & A

Q. Table 1: Crystallographic Data Comparison

ParameterStudy 1 ()Study 2 ()
Space GroupP21/cP21/c
a (Å)9.82999.8299
β (°)108.717108.717
R Factor0.0350.035

What strategies optimize the synthetic yield and purity?

Advanced
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst screening : Pd(PPh₃)₄ for bromophenyl coupling with >90% yield.
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol .

Q. Table 2: Reaction Optimization

StepConditionYield Improvement
CyclizationDMF, 80°C, 12h75% → 88%
Bromophenyl CouplingPd(PPh₃)₄, 100°C65% → 92%

How to design SAR studies for this compound's biological activity?

Advanced
Key strategies include:

  • Derivatization : Introduce substituents (e.g., fluoro, methoxy) at the phenyl ring to modulate lipophilicity and target affinity.
  • In vitro assays : Test against bacterial strains (e.g., E. coli) or cancer cell lines (e.g., MCF-7) to correlate structural features (e.g., sulfonyl groups) with activity .

What analytical techniques confirm compound purity and identity?

Q. Basic

  • HPLC with UV detection (λ = 254 nm) for purity (>95%).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Elemental analysis to validate C, H, N, S content .

What computational methods predict the compound's interactions with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) to simulate binding to enzymes (e.g., dihydrofolate reductase).
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes.
  • QSAR models to predict antibacterial potency based on electronegativity and steric parameters .

How to assess environmental stability and degradation pathways?

Q. Advanced

  • Hydrolysis studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C.
  • Photolysis : Expose to UV light (λ = 365 nm) and analyze by LC-MS for byproducts.
  • Microbial degradation : Incubate with soil microbiota and track metabolite formation .

What are the key structural features influencing reactivity?

Q. Basic

  • Spirocyclic core : Rigidity reduces conformational flexibility, enhancing target selectivity.
  • Bromophenyl group : Electron-withdrawing nature activates the ring for nucleophilic substitution.
  • Thiocarbonyl group : Participates in hydrogen bonding with biological targets .

How to design derivatives to enhance pharmacological properties?

Q. Advanced

  • Bioisosteric replacement : Substitute sulfur with oxygen to improve metabolic stability.
  • Prodrug strategies : Esterify the carbonyl group to enhance bioavailability.
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., benzothiazole) for multitarget activity .

Notes

  • Methodological answers emphasize experimental design and data analysis.
  • Advanced questions address SAR, optimization, and computational modeling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.